2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes hydroxyl and amino groups, making it a valuable reagent in synthetic chemistry and a potential candidate for various biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2-amino-2-methyl-1-propanol with ethylene oxide: This step is carried out in the presence of a catalyst, such as a strong base, to facilitate the reaction.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification methods, such as chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Acts as a chelating agent for metal ions, facilitating various biochemical reactions.
Medicine: Potential use in drug formulation and delivery due to its ability to interact with biological molecules.
Industry: Utilized in the production of surfactants, emulsifiers, and stabilizers.
Wirkmechanismus
The mechanism of action of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions. This coordination can influence the reactivity of metal ions in biochemical processes, making it a valuable tool in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with dimethylamino groups instead of hydroxymethylethoxy groups.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane:
Uniqueness
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol is unique due to its combination of hydroxyl and amino groups, which provide it with distinct reactivity and coordination properties. This makes it particularly useful in applications requiring both nucleophilic and electrophilic interactions.
Eigenschaften
CAS-Nummer |
98143-42-1 |
---|---|
Molekularformel |
C10H23NO5 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
2-[bis(1-hydroxypropan-2-yloxy)amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H23NO5/c1-8(5-12)15-11(10(3,4)7-14)16-9(2)6-13/h8-9,12-14H,5-7H2,1-4H3 |
InChI-Schlüssel |
ITWBTKKKYMSITK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)ON(C(C)(C)CO)OC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.